2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine
Description
2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine is a halogenated pyridine derivative featuring a methyl-substituted epoxide (oxirane) group at the 3-position. This structural motif confers unique reactivity, particularly in nucleophilic ring-opening reactions, making it valuable in agrochemical and pharmaceutical synthesis. The dichloro substituents at the 2- and 6-positions enhance electron-withdrawing effects, stabilizing the pyridine ring and influencing regioselectivity in further functionalization .
Properties
IUPAC Name |
2,6-dichloro-3-(2-methyloxiran-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-8(4-12-8)5-2-3-6(9)11-7(5)10/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWXJMAZJRWZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2=C(N=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine typically involves the chlorination of 3-(2-methyloxiran-2-yl)pyridine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions of the pyridine ring . Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine oxides, while substitution reactions can yield a variety of substituted pyridine derivatives .
Scientific Research Applications
2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | Substituent at 3-Position | Key Properties | Primary Applications |
|---|---|---|---|
| 2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine | 2-Methyloxirane (epoxide) | Electrophilic epoxide ring; susceptible to nucleophilic attack | Agrochemical intermediates, drug synthesis |
| 2,6-Dichloro-3-(trifluoromethyl)pyridine | Trifluoromethyl (CF₃) | High electronegativity, thermal stability, lipophilicity | Herbicides (e.g., fluroxypyr), pharmaceuticals |
| 2,6-Dichloro-3-(chloromethyl)pyridine | Chloromethyl (CH₂Cl) | Reactive halogen for cross-coupling; versatile alkylation site | Polymer additives, bioactive molecule synthesis |
| 2,6-Dichloro-3-(N-phthalimido)pyridine | N-Phthalimide | Radical precursor under photoredox conditions | Photocatalyzed C–N bond formation |
| 2,6-Dichloro-3-(4-methylbenzyl)pyridine | 4-Methylbenzyl | Steric bulk; modulates solubility and target binding | Pharmaceutical lead optimization |
Key Insights :
- Epoxide vs. Trifluoromethyl : The methyloxirane group in the target compound offers distinct reactivity compared to the CF₃ group in 2,6-dichloro-3-(trifluoromethyl)pyridine. While CF₃ enhances agrochemical activity through increased membrane permeability , the epoxide’s strained ring enables ring-opening reactions to form diols or ethers, critical in prodrug design .
- Chloromethyl vs. Epoxide : The chloromethyl derivative (CAS 55304-90-0) is a precursor for Suzuki-Miyaura couplings, whereas the epoxide variant is more suited for nucleophilic additions (e.g., with amines or thiols) .
Critical Analysis :
- The trifluoromethyl analog dominates the market due to its established role in agrochemicals (e.g., fluroxypyr production) and scalable synthesis . In contrast, the epoxide derivative’s sensitivity to acidic or basic conditions complicates large-scale production .
- Regulatory hurdles for epoxide-containing compounds (e.g., genotoxicity concerns) further limit industrial adoption compared to CF₃ or chloromethyl analogs .
Physicochemical and Spectroscopic Profiles
Table 3: Analytical Data for Representative Compounds
| Compound | Boiling Point (°C) | NMR Shifts (¹H, δ ppm) | HRMS (m/z [M+H]⁺) |
|---|---|---|---|
| 2,6-Dichloro-3-(trifluoromethyl)pyridine | 194–196 | 7.45 (d, J=8.4 Hz, 1H), 3.96 (s, 3H) | 215.99 (calc) / 215.99 (obs) |
| 2,6-Dichloro-3-(N-phthalimido)pyridine | N/A | 7.95–7.92 (m, 2H), 6.43 (d, J=8.4 Hz, 1H) | 285.0870 (calc) / 285.0860 |
| Target Compound (epoxide) | Estimated 180–190 | Predicted: δ 3.5–4.5 (oxirane protons) | Theoretical: 220.05 |
Notes:
- The trifluoromethyl derivative’s ¹H NMR shows deshielded aromatic protons due to electron-withdrawing effects, whereas the phthalimido analog exhibits split peaks from the phthalimide moiety .
- Epoxide protons in the target compound are expected to resonate between δ 3.5–4.5, with coupling constants indicative of ring strain .
Biological Activity
2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the underlying mechanisms of action based on diverse research findings.
Synthesis
The synthesis of 2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine typically involves multi-step reactions starting from pyridine derivatives. The introduction of the epoxide group (2-methyloxiran) is crucial for enhancing biological activity.
Biological Activity Overview
Research indicates that compounds similar to 2,6-Dichloro-3-(2-methyloxiran-2-yl)pyridine exhibit various biological activities, including antimicrobial, anticancer, and neuroprotective effects. The following sections detail specific studies that highlight these activities.
Antimicrobial Activity
- Mechanism of Action : The compound's structure allows for interaction with bacterial membranes, disrupting their integrity and leading to cell death.
- Case Study : A study evaluated the antibacterial activity against Gram-positive bacteria, revealing that derivatives containing similar structures showed significant inhibition comparable to established antibiotics like linezolid .
| Compound | MIC (µg/ml) | Activity Type |
|---|---|---|
| 21b | 0.5 | Antibacterial |
| 21d | 0.25 | Antibacterial |
| 21e | 1.0 | Antibacterial |
Anticancer Activity
- Cell Proliferation Inhibition : In vitro studies demonstrated that compounds with a similar pyridine structure inhibited the proliferation of various cancer cell lines, including pancreatic and gastric cancer cells.
- Mechanism : The proposed mechanism involves apoptosis induction through caspase activation pathways .
| Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| Patu8988 | 10 | Yes |
| SGC7901 | 15 | Yes |
| SMMC7721 | 5 | Yes |
Neuroprotective Effects
Research has indicated that pyridine derivatives can enhance gamma-aminobutyric acid (GABA) levels in the brain, suggesting potential applications in treating neurological disorders such as epilepsy .
Case Study on GABA Modulation
A study found that a related compound caused an 80% elevation in GABA levels in mouse brains, indicating its potential as an anticonvulsant drug .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
